(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C20H24F3N3O5 and its molecular weight is 443.423. The purity is usually 95%.
BenchChem offers high-quality (4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Applications :
- Baylis-Hillman Reaction : DABCO has been used in the Baylis-Hillman reaction, which involves the coupling of an α,β-unsaturated carbonyl compound with an activated alkene to form a new carbon-carbon bond .
- Synthesis of 3-Substituted Chromenes : DABCO facilitates the synthesis of 3-substituted 2H-chromene derivatives .
- Acrylamide Reactions : DABCO shows unexpected superiority over other tertiary amine catalysts in acrylamide reactions .
- Aza-Baylis-Hillman Reactions : Chiral thiourea derivatives catalyze highly enantioselective aza-Baylis-Hillman reactions .
Antioxidant Activity of EN300-1662305 Derivatives
Research has explored the antioxidant properties of 1,3,4-oxadiazoles, which are derivatives of EN300-1662305. These compounds exhibit better DPPH scavenging activity due to resonance stabilization involving both aromatic rings and the 1,3,4-oxadiazole moiety .
Collaborative Research: Spatiotemporal Dynamics of Synthetic Microbial Consortia
The National Science Foundation (NSF) awarded research funding (Award #1662305) for studying the spatiotemporal dynamics of synthetic microbial consortia. EN300-1662305 plays a role in synthetic biology, aiming to engineer cells for practical applications like biofuel production and genetic therapies .
properties
IUPAC Name |
(4E)-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.C2HF3O2/c1-21-10-9-20-16(22)14-6-2-3-7-15(14)24-11-5-4-8-18(17(21)23)12-19-13-18;3-2(4,5)1(6)7/h2-7,19H,8-13H2,1H3,(H,20,22);(H,6,7)/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCKVSLNZWYBQ-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C2=CC=CC=C2OCC=CCC3(C1=O)CNC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCNC(=O)C2=CC=CC=C2OC/C=C/CC3(C1=O)CNC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.